DSP-2230

Vue d'ensemble

Description

DSP-2230 est un bloqueur sélectif de petite molécule de la sous-unité alpha de la protéine du canal sodique de type IX et de la sous-unité alpha de la protéine du canal sodique de type X, qui sont des canaux sodiques dépendants du voltage. Il est en cours de développement par Dainippon Sumitomo Pharma pour le traitement de la douleur neuropathique . Le composé s'est montré prometteur dans les essais cliniques pour son potentiel à soulager la douleur en ciblant des canaux sodiques spécifiques impliqués dans la signalisation de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du DSP-2230 implique plusieurs étapes, commençant par la préparation de la structure de base de l'imidazopyridine. Les étapes clés comprennent :

Formation du noyau imidazopyridine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du groupe trifluorophénoxy : Cette étape implique généralement des réactions de substitution nucléophile.

Fixation du groupe cyclobutyle : Ceci est réalisé par des réactions d'alkylation.

Couplage final et purification : Le produit final est obtenu par des réactions de couplage suivies d'une purification à l'aide de techniques chromatographiques.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend l'augmentation de l'échelle des conditions réactionnelles, l'utilisation de réacteurs à écoulement continu et l'emploi de techniques de purification avancées telles que la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de réactions

DSP-2230 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution nucléophile et électrophile sont courantes dans la synthèse et la modification du this compound.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'hydrure de sodium et les halogénoalcanes sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études pharmacologiques plus approfondies .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des bloqueurs des canaux sodiques.

Biologie : Le composé est utilisé pour étudier le rôle des canaux sodiques dans la signalisation de la douleur et d'autres processus physiologiques.

Médecine : this compound est en cours de développement comme un agent thérapeutique potentiel pour la douleur neuropathique, offrant une alternative aux médicaments antidouleur traditionnels.

Industrie : Les propriétés uniques du composé en font un outil précieux dans le développement de nouveaux analgésiques et d'autres agents thérapeutiques

Mécanisme d'action

This compound exerce ses effets en bloquant sélectivement la sous-unité alpha de la protéine du canal sodique de type IX et la sous-unité alpha de la protéine du canal sodique de type X. Ces canaux sont principalement exprimés dans les neurones sensoriels périphériques et sont impliqués dans la transmission des signaux de douleur. En bloquant ces canaux, this compound réduit l'excitabilité des neurones, atténuant ainsi la douleur . Le mécanisme du composé implique la liaison à des sites spécifiques sur les canaux sodiques, empêchant l'afflux d'ions sodium et la dépolarisation neuronale qui s'ensuit .

Applications De Recherche Scientifique

DSP-2230 has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of sodium channel blockers.

Biology: The compound is used to investigate the role of sodium channels in pain signaling and other physiological processes.

Medicine: this compound is being developed as a potential therapeutic agent for neuropathic pain, providing an alternative to traditional pain medications.

Industry: The compound’s unique properties make it a valuable tool in the development of new analgesics and other therapeutic agents

Mécanisme D'action

DSP-2230 exerts its effects by selectively blocking sodium channel protein type IX alpha subunit and sodium channel protein type X alpha subunit. These channels are predominantly expressed in peripheral sensory neurons and are involved in the transmission of pain signals. By blocking these channels, this compound reduces the excitability of neurons, thereby alleviating pain . The compound’s mechanism involves binding to specific sites on the sodium channels, preventing the influx of sodium ions and subsequent neuronal depolarization .

Comparaison Avec Des Composés Similaires

Composés similaires

Vinpocetine : Un dérivé synthétique d'un alcaloïde de la pervenche qui cible également les canaux sodiques.

Acide hard-wickiic : Un produit naturel aux effets antinociceptifs.

Vixotrigine : Un candidat analgésique qui cible les canaux sodiques.

Unicité de DSP-2230

This compound est unique en ce qu'il cible sélectivement la sous-unité alpha de la protéine du canal sodique de type IX et la sous-unité alpha de la protéine du canal sodique de type X, qui sont spécifiquement impliquées dans la signalisation de la douleur. Cette inhibition sélective réduit le risque d'effets secondaires associés aux bloqueurs non sélectifs des canaux sodiques, faisant de this compound un candidat prometteur pour le traitement de la douleur neuropathique .

Activité Biologique

DSP-2230 is a novel compound currently under development as a selective inhibitor of voltage-gated sodium channels, specifically targeting pain management in neuropathic conditions. It is being developed by Sumitomo Pharma and AlphaNavi Pharma, with promising results in preclinical and early clinical studies.

This compound primarily acts on voltage-gated sodium channels, particularly Nav1.7, Nav1.8, and Nav1.9, which are crucial in the transmission of pain signals in peripheral sensory neurons. These channels are implicated in various pain syndromes, including those caused by genetic mutations such as those found in the SCN11A gene, which encodes Nav1.9 . By selectively inhibiting these channels, this compound aims to reduce neuronal excitability and alleviate pain without significant side effects typically associated with other analgesics.

Pharmacodynamics

Research indicates that this compound exhibits a "tonic block" mode of action, allowing it to inhibit sodium channel activity effectively without the state- and use-dependency seen in other sodium channel blockers . This unique inhibition profile suggests that this compound could provide pain relief while minimizing impacts on cardiac and central nervous system functions.

Efficacy Studies

In animal models, particularly studies involving mice with mutations in the Nav1.9 channel, this compound demonstrated significant analgesic effects. The compound reduced pain responses to heat and mechanical stimuli in a concentration-dependent manner . Additionally, it suppressed repetitive firing in dorsal root ganglion neurons from these mutant mice, indicating its potential as an effective treatment for conditions characterized by nerve hyperexcitability.

Summary of Key Findings from Efficacy Studies:

| Study Type | Findings |

|---|---|

| In vitro studies | Blocked human Nav1.7, Nav1.8, and Nav1.9 with similar potency; low activity on Nav1.5 |

| Animal studies | Reduced pain sensitivity in Nav1.9 mutant mice; concentration-dependent effects observed |

| Mechanistic insights | Tonic block mechanism; minimal cardiovascular side effects noted |

Phase 1 and 2 Studies

This compound has undergone several clinical trials to evaluate its safety, tolerability, and pharmacokinetics (PK). A Phase 1 study assessed single and multiple doses in healthy subjects, confirming its safety profile . Subsequent Phase 2 trials are focused on its efficacy for treating neuropathic pain conditions such as neuralgia.

Clinical Trial Details:

| Trial Phase | Objective | Status | Locations |

|---|---|---|---|

| Phase 1 | Safety and PK evaluation | Completed | US, UK, Japan |

| Phase 2 | Efficacy in neuropathic pain | Ongoing | Japan, UK, US |

Case Studies

In a notable case study involving patients with familial episodic pain syndrome linked to SCN11A mutations, this compound showed promising results in managing severe pain episodes that significantly impaired quality of life . This aligns with findings from preclinical models suggesting that inhibition of hyperexcitable sodium channels can lead to substantial pain relief.

Propriétés

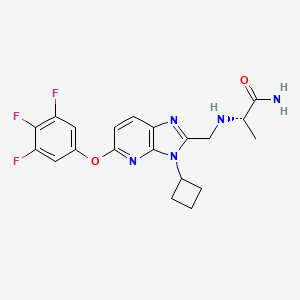

IUPAC Name |

(2S)-2-[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXCJIMPEJSJTG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336086 | |

| Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233231-30-5 | |

| Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233231305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(((3-CYCLOBUTYL-5-(3,4,5-TRIFLUOROPHENOXY)-3H-IMIDAZO(4,5-B)PYRIDIN-2-YL)METHYL)AMINO)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY2D22FBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.